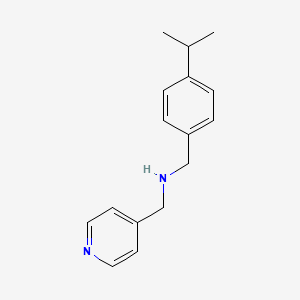

(4-Isopropylbenzyl)(pyridin-4-ylmethyl)amine

Description

(4-Isopropylbenzyl)(pyridin-4-ylmethyl)amine is a secondary amine compound featuring a 4-isopropylbenzyl group linked to a pyridin-4-ylmethyl moiety via an amine bridge. Its systematic IUPAC name is 1-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)methanamine, and it is commercially available under CAS number 883534-29-0 . The compound’s structure combines aromatic and heteroaromatic components, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition and immunomodulation. Its synthesis typically involves reductive amination between 4-isopropylbenzylamine and pyridine-4-carbaldehyde derivatives, though detailed synthetic protocols are proprietary .

Structure

3D Structure

Properties

IUPAC Name |

1-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-13(2)16-5-3-14(4-6-16)11-18-12-15-7-9-17-10-8-15/h3-10,13,18H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRFQUFONLSSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropylbenzyl)(pyridin-4-ylmethyl)amine typically involves the reaction of 4-isopropylbenzyl chloride with pyridin-4-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Isopropylbenzyl)(pyridin-4-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

(4-Isopropylbenzyl)(pyridin-4-ylmethyl)amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Isopropylbenzyl)(pyridin-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Replacement of the 3-cyanobenzyl group in P4 with 4-isopropylbenzyl (electron-donating) reduced PD-1/PD-L1 inhibitory activity by six-fold, highlighting the importance of electronic effects .

- Heterocyclic Moieties : Vatalanib’s phthalazine core enhances antitumor activity compared to simpler benzyl-pyridinylmethyl amines, suggesting heterocycle integration improves target affinity .

- Halogen and Alkoxy Substitutions : Fluorine and methoxy groups (e.g., in ) may improve metabolic stability but require empirical validation .

Physicochemical Properties

| Property | This compound | (4-Fluoro-3-methoxybenzyl) Analogue |

|---|---|---|

| LogD (pH 5.5) | ~2.1 (estimated) | ~1.8 |

| Hydrogen Bond Acceptors | 3 | 4 |

| Topological Polar Surface Area | 24.9 Ų | 35.8 Ų |

Structure-Activity Relationship (SAR) Analysis

- Substituent Position: Para-substitution on the benzyl group (e.g., 4-isopropyl) is sterically tolerated but less optimal than meta-cyano substitution for PD-1/PD-L1 binding .

- Heteroaromatic Impact : The pyridin-4-ylmethyl group provides a rigid, planar structure that facilitates π-π stacking in kinase active sites, as seen in p38 MAP kinase inhibitors .

- Bulk Tolerance : The 4-isopropyl group’s bulk may hinder binding in compact pockets but could improve selectivity by excluding off-target interactions .

Biological Activity

(4-Isopropylbenzyl)(pyridin-4-ylmethyl)amine is a compound that has garnered attention in recent years for its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction between 4-isopropylbenzylamine and pyridine-4-carboxaldehyde. The process often employs reductive amination, where the aldehyde reacts with the amine to form an imine intermediate, which is then reduced to yield the final product. This method can be optimized using various catalysts and solvents to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that this compound may inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (melanoma) | 10.5 | Induction of apoptosis via mitochondrial pathways |

| HeLa (cervical) | 8.3 | Inhibition of cell cycle progression |

| MCF-7 (breast) | 12.0 | Modulation of estrogen receptor activity |

In a comparative study, this compound showed significant antiproliferative effects similar to established chemotherapeutic agents like CA-4, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is thought to involve several mechanisms:

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may interfere with various phases of the cell cycle, particularly G1/S transition.

- Enzyme Inhibition : Interactions with specific enzymes or receptors are hypothesized to modulate signaling pathways critical for cancer cell survival and proliferation .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Melanoma Cells : A study involving A375 melanoma cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability, with significant apoptosis noted at higher concentrations.

- Combination Therapy : Research exploring combination therapies with traditional chemotherapeutics indicated that co-administration with doxorubicin enhanced anticancer effects while reducing the cytotoxicity associated with high doses of doxorubicin alone.

Q & A

What are the optimal synthetic routes for (4-Isopropylbenzyl)(pyridin-4-ylmethyl)amine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of bifunctional amines like This compound typically involves coupling aromatic amines with alkylating agents or reductive amination. A common approach is the nucleophilic substitution of chloro- or bromo-substituted pyridine derivatives with benzylamine analogs (e.g., 4-isopropylbenzylamine). For example, highlights coupling reactions between pyrimidine/amine derivatives, where chloroalkyl intermediates react with ammonia or primary amines under controlled pH (8–10) and temperature (60–80°C) to form C–N bonds . Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) significantly impact yield. Purity can be enhanced via column chromatography or recrystallization using ethanol/water mixtures.

How can researchers resolve contradictions in reported biological activities of structurally similar amines?

Advanced Research Question

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no observed effect) often arise from differences in assay conditions or structural nuances. For This compound , compare its electronic (e.g., Hammett substituent constants) and steric profiles to analogs like N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine (), which showed p38 MAP kinase inhibition . Use molecular docking (AutoDock Vina) to assess binding affinity variations caused by the isopropylbenzyl group. Validate findings with dose-response curves (IC₅₀) under standardized conditions (e.g., 37°C, pH 7.4) to isolate structure-activity relationships.

What methodologies are recommended for characterizing the environmental fate of this compound?

Advanced Research Question

Environmental persistence studies should follow frameworks like Project INCHEMBIOL (), which evaluates abiotic/biotic transformations. For This compound , conduct:

- Hydrolysis assays : Expose to pH 3–9 buffers at 25–50°C, monitoring degradation via LC-MS.

- Photolysis : Use UV/Vis light (λ = 254–365 nm) in aqueous/organic solvents.

- Soil adsorption : Apply OECD Guideline 106 using HPLC to measure Koc (organic carbon partition coefficient).

Reference degradation pathways of similar amines, such as 4-Aminobenzylamine ( ), which undergoes oxidative deamination in aqueous media .

How should researchers design experiments to assess this compound’s enzyme inhibition potential?

Basic Research Question

Adopt a stepwise approach:

Target selection : Prioritize enzymes with known sensitivity to aromatic amines (e.g., cholinesterases, cytochrome P450).

In vitro assays : Use fluorometric or spectrophotometric methods (e.g., Ellman’s assay for acetylcholinesterase). Include positive controls (e.g., donepezil) and measure IC₅₀ values.

Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

For example, describes pyrimidine-based inhibitors evaluated via enzyme kinetics, emphasizing substrate concentration gradients .

What safety protocols are critical when handling this compound?

Basic Research Question

While specific toxicity data for this compound is limited, analogous amines (e.g., 4-Aminobenzylamine ) are classified as hazardous due to reactivity and potential sensitization ( ). Key protocols:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- Storage : In airtight containers under inert gas (N2 or Ar) at 4°C.

- Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite .

How can computational models predict the compound’s pharmacokinetic properties?

Advanced Research Question

Leverage tools like SwissADME or ADMETLab 2.0 to estimate:

- Lipophilicity : LogP values (critical for blood-brain barrier penetration).

- Metabolic stability : Cytochrome P450 interactions via docking simulations (e.g., CYP3A4).

- Toxicity : Ames test predictions for mutagenicity.

Compare results with experimental data from structurally related compounds, such as N-ethyl-6-methyl-2-pyridin-4-ylpyrimidin-4-amine (), which has reported LogP ~2.1 . Adjust models by incorporating substituent effects (e.g., isopropyl’s steric bulk).

What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Advanced Research Question

Link research to conceptual frameworks like frontier molecular orbital (FMO) theory to explain nucleophilic/electrophilic sites. For This compound , perform DFT calculations (Gaussian 16) to map HOMO/LUMO distributions. Compare with 1-Benzylpiperidin-4-amine ( ), where the benzyl group stabilizes charge transfer . Experimental validation could involve trapping reactive intermediates (e.g., nitroso derivatives) during oxidation assays.

How do solvent polarity and temperature affect crystallization of this amine?

Basic Research Question

Crystallization optimization requires systematic screening:

- Solvent selection : Test polar (ethanol, acetone) vs. non-polar (hexane, toluene) solvents.

- Temperature gradients : Slow cooling from 60°C to 4°C enhances crystal lattice formation.

- Additives : Use seed crystals or surfactants (e.g., SDS) to control morphology.

notes that chloroalkylpyrimidine derivatives crystallize best in ethanol/water (7:3 v/v) at 0–5°C . For the target compound, analogous conditions may apply.

What strategies mitigate batch-to-batch variability in synthesis?

Advanced Research Question

Variability arises from impurities in starting materials or inconsistent reaction quenching. Mitigation steps:

- Quality control (QC) : NMR or LC-MS analysis of intermediates (e.g., 4-isopropylbenzyl chloride).

- Process automation : Use flow chemistry for precise control of residence time and temperature.

- Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., pH, catalyst loading).

’s randomized block design for agricultural studies exemplifies rigorous variable management .

How can researchers validate the compound’s role in multi-target drug discovery?

Advanced Research Question

For polypharmacological studies, employ:

- Network pharmacology : Construct protein-protein interaction networks (STRING DB) to identify off-target effects.

- In silico screening : Dock the compound against diverse targets (e.g., kinases, GPCRs) using Glide (Schrödinger).

- Functional assays : Measure cAMP levels (for GPCRs) or kinase activity (e.g., p38 MAPK in ) .

Compare results to N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine , which showed multi-target activity in Alzheimer’s models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.